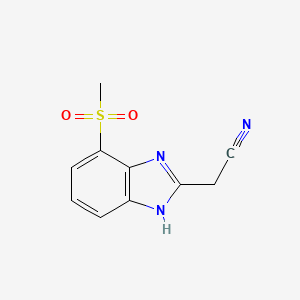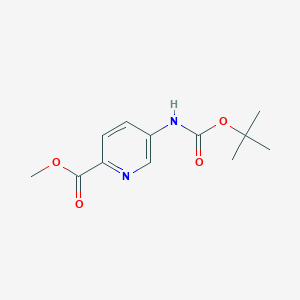
1-(3-Fluorobenzyl)piperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorobenzyl)piperazine-2,3-dione, also known as FBP, is a chemical compound that has drawn considerable attention in the scientific community due to its unique properties and potential applications. FBP belongs to the family of piperazine derivatives, which are widely used in medicinal chemistry as a scaffold for the development of new drugs. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Compounds similar to 1-(3-Fluorobenzyl)piperazine-2,3-dione have been synthesized for potential therapeutic use. For instance, cyclic methoxyphenyltriazaalkanes with a structure akin to 1-(3-Fluorobenzyl)piperazine-2,3-dione demonstrated significant antiarrhythmic activity in various arrhythmia models, indicating the potential of these compounds in cardiotropic medication (Mokrov et al., 2019).
- Derivatives of diketopiperazine, structurally related to 1-(3-Fluorobenzyl)piperazine-2,3-dione, have shown modest antiviral activity against influenza A virus, highlighting their potential in antiviral therapy (Wang et al., 2013).
Chemical Synthesis and Characterization
- Research on piperazine-2,5-diones, which include compounds like 1-(3-Fluorobenzyl)piperazine-2,3-dione, has led to various chemical syntheses and characterizations. These have provided insights into their structural and chemical properties, beneficial for pharmaceutical applications (Blake et al., 1972).
Potential in Cancer Treatment
- Piperazine derivatives have shown potential in cancer treatment. For example, certain piperazine compounds have demonstrated antiproliferative effects against human chronic myelogenous leukemia, suggesting a possible role for similar compounds in cancer therapy (Saab et al., 2013).
Luminescent Properties and Electron Transfer
- Studies on naphthalimides with piperazine substituents, related to 1-(3-Fluorobenzyl)piperazine-2,3-dione, have revealed interesting luminescent properties and photo-induced electron transfer capabilities, which could be significant in material sciences and photophysics (Gan et al., 2003).
Antiviral and Antimicrobial Applications
- Piperazine-2,3-dione derivatives have shown promise as selective inhibitors in various biological applications, including antiviral and antimicrobial treatments, which could be applicable to 1-(3-Fluorobenzyl)piperazine-2,3-dione related compounds (Abdel-Magid, 2023).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-13-10(15)11(14)16/h1-3,6H,4-5,7H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJPLUPSSLKNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)piperazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)


![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2381109.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2381110.png)
![2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2381112.png)
![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2381114.png)
![N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2381115.png)
![1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2381116.png)
![(2-Ethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2381118.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2381120.png)